Imidazo[1,2-a]pyridine-2-carboxylic acid
Description
Overview of Imidazo[1,2-a]pyridine (B132010) as a Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold". nih.govresearchgate.netrsc.org This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities. nih.gov The versatility of this scaffold is evident from its presence in numerous compounds with applications ranging from anticancer, antiviral, and antimicrobial to anti-inflammatory and proton pump inhibitor activities. researchgate.net Its favorable physicochemical properties often contribute to improved drug-like characteristics, making it a focal point for the design and discovery of new synthetic drugs. nih.gov
The therapeutic potential of the imidazo[1,2-a]pyridine nucleus is not a recent discovery. Several derivatives incorporating this scaffold have been successfully developed and commercialized as therapeutic agents, validating its importance in drug development. nih.govresearchgate.net These compounds, including Zolpidem, Zolimidine, and Alpidem (B1665719), have been used to treat a variety of conditions, underscoring the wide therapeutic spectrum of this class of compounds. nih.gov
Zolpidem is perhaps the most well-known therapeutic agent containing the imidazo[1,2-a]pyridine core. drugbank.com It is a non-benzodiazepine hypnotic agent used for its sedative properties. drugbank.com The mechanism of action of Zolpidem involves its interaction with the GABA-A receptor complex, a major inhibitory neurotransmitter receptor in the central nervous system. drugbank.com Unlike traditional benzodiazepines that bind non-selectively to various GABA-A receptor subtypes, Zolpidem exhibits a high affinity for receptors containing the α1 subunit. drugbank.comnih.gov This selective binding is believed to be responsible for its potent sedative effects while having weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to benzodiazepines. drugbank.comnih.gov Studies in animal models have confirmed that the sedative action of zolpidem is exclusively mediated by α1-GABA-A receptors. nih.gov
Zolimidine is another clinically utilized imidazo[1,2-a]pyridine derivative, primarily recognized for its gastroprotective effects. It has been used in the treatment of peptic ulcers. The compound works by exerting a protective effect on the gastric mucosa.
Alpidem is an imidazopyridine derivative that was marketed for its anxiolytic properties. ncats.iowikipedia.org Similar to Zolpidem, its mechanism of action involves the modulation of the GABA-A receptor. ncats.io Alpidem acts as a partial agonist at the GABA-A receptor, showing selectivity for receptors that contain the α1 subunit. ncats.iowikipedia.org Its anxiolytic effects are believed to be mediated through its interaction with central benzodiazepine (B76468) receptors (CBR) and potentially through an indirect mechanism involving peripheral benzodiazepine receptors (PBR). drugcentral.org Pharmacological studies have shown that Alpidem's anxiolytic activity profile is substantially different from that of traditional benzodiazepines. nih.gov The effects of alpidem can be antagonized by flumazenil, confirming the involvement of central omega (benzodiazepine) receptors. nih.govresearchgate.net
The therapeutic utility of the imidazo[1,2-a]pyridine scaffold extends beyond the aforementioned drugs. A variety of other agents have been developed for diverse clinical applications, highlighting the scaffold's versatility. nih.gov
Table 1: Notable Imidazo[1,2-a]pyridine-Based Therapeutic Agents
| Compound Name | Primary Therapeutic Application | Mechanism of Action (Simplified) |
|---|---|---|
| Olprinone | Acute Heart Failure | A selective phosphodiesterase III (PDE III) inhibitor, leading to increased intracellular cAMP levels and enhanced myocardial contractility. ncats.ionih.govncats.iomdpi.com |
| Soraprazan | Acid-Related Gastric Disorders | A potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+,K+-ATPase (proton pump). researchgate.netncats.iodrugbank.com |
| Minodronic Acid | Osteoporosis | A third-generation bisphosphonate that inhibits farnesyl pyrophosphate synthase, an enzyme in the mevalonic acid pathway of osteoclasts, leading to reduced bone resorption. wikipedia.orgnih.govpatsnap.comnih.gov |
| Saripidem | Anxiolytic | A nonbenzodiazepine that modulates the benzodiazepine binding site on GABA-A receptors, with high selectivity for the ω1 subtype. wikipedia.orgbionity.comncats.io |
| Necopidem | Sedative/Anxiolytic | An imidazopyridine family drug with a pharmacological profile expected to be similar to other nonbenzodiazepine hypnotics. iiab.mewikipedia.orgchemeurope.commedkoo.com |
Historical Context of Imidazo[1,2-a]pyridine Derivatives in Clinical Use
Significance of the Carboxylic Acid Moiety in Structure-Activity Relationships
The carboxylic acid group (-COOH) is a fundamental functional group in medicinal chemistry and plays a critical role in the structure-activity relationships (SAR) of many drugs. nih.govresearchgate.net Its presence in a molecule like Imidazo[1,2-a]pyridine-2-carboxylic acid is highly significant for several reasons.
The acidity of the carboxyl group, combined with its ability to act as both a hydrogen bond donor and acceptor, makes it a key determinant in drug-target interactions. nih.govresearchgate.netdrugdesign.org It can form strong electrostatic interactions, such as salt bridges, with positively charged residues (e.g., arginine or lysine) in the binding site of a biological target, which is often crucial for the molecule's biological activity. researchgate.netdrugdesign.org Modifying or removing this group often leads to a significant drop or complete loss of activity, indicating its importance for binding. drugdesign.org
Furthermore, the carboxylic acid moiety significantly influences the pharmacokinetic properties of a drug candidate. numberanalytics.com It can affect absorption, distribution, metabolism, and excretion (ADME). numberanalytics.com Generally, the presence of a carboxyl group increases the hydrophilicity and polarity of a molecule, which can enhance its aqueous solubility. wiley-vch.de However, this same property can sometimes present challenges, such as limited ability to cross biological membranes through passive diffusion. nih.govacs.org Therefore, the strategic placement and modification of the carboxylic acid group are critical aspects of drug design, aiming to balance target affinity with favorable pharmacokinetic characteristics. numberanalytics.com
Table 2: Key Roles of the Carboxylic Acid Moiety in Drug Design
| Property | Significance in Structure-Activity Relationships |
|---|---|
| Target Interaction | Can participate in hydrogen bonding and ion pairing (salt bridges) with biological targets, influencing binding affinity and specificity. researchgate.netnumberanalytics.com |
| Pharmacokinetics (ADME) | Affects the absorption, distribution, metabolism, and excretion properties of a drug. numberanalytics.com |
| Solubility & Bioavailability | Generally enhances aqueous solubility, which can impact bioavailability. researchgate.netnumberanalytics.com |
| Metabolic Stability | Can be a site for metabolic transformations, such as glucuronidation, which affects the drug's duration of action. nih.govnumberanalytics.com |
Research Trajectory and Emerging Applications
The research trajectory of this compound and its derivatives has evolved significantly, moving from the synthesis of broad-spectrum agents to the development of highly specific and targeted therapies. Initially, research focused on creating libraries of derivatives and screening them for a wide range of biological activities. nih.govacs.org This foundational work established the scaffold's potential in medicinal chemistry.
More recent research has shifted towards targeted C-H functionalization, particularly at the C2 and C3 positions of the imidazopyridine ring, to create more potent and selective molecules. tandfonline.comnih.gov Advances in synthetic chemistry, including metal-free synthesis and visible light-induced reactions, have enabled more efficient and environmentally friendly ways to create novel derivatives. mdpi.comacs.org This has allowed for the exploration of new chemical spaces and the development of compounds with improved pharmacological profiles. nih.gov A significant recent development is the use of the imidazo[1,2-a]pyridine scaffold to design targeted covalent inhibitors, such as those targeting the KRAS G12C mutation in cancer. rsc.org This represents a move towards precision medicine, where drugs are designed to interact with specific molecular targets.
The emerging applications of this compound derivatives are diverse, spanning oncology, infectious diseases, and inflammatory conditions.
Anticancer Applications: Derivatives of this scaffold have shown significant potential as anticancer agents. chemimpex.comrsc.org Researchers have successfully synthesized novel covalent inhibitors targeting the KRAS G12C mutation, a key driver in many intractable cancers. rsc.org One such derivative, compound I-11, has demonstrated potent activity in KRAS G12C-mutated cancer cell lines. rsc.org The imidazo[1,2-a]pyridine backbone has proven to be a suitable scaffold for developing these targeted covalent inhibitors. rsc.org
Anti-inflammatory Activity: Carboxylic acid derivatives of imidazo[1,2-a]pyridine have been investigated for their anti-inflammatory properties. researchgate.net Studies have shown that specific compounds, including the parent this compound and its 3-amino derivative, can inhibit carrageenan-induced edema more effectively than the standard drug indomethacin (B1671933) in preclinical models. researchgate.net A docking analysis indicated that these compounds bind to the active pockets of COX-1 and COX-2 enzymes, with some derivatives showing preferential inhibition of COX-2. researchgate.net
Antituberculosis Agents: The imidazo[1,2-a]pyridine scaffold is a key area of research for new tuberculosis (TB) drugs, particularly for combating multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. rsc.org Scientists have developed derivatives, especially imidazo[1,2-a]pyridine-3-carboxamides, that show impressive activity against Mycobacterium tuberculosis (Mtb). rsc.org Structure-activity relationship (SAR) studies have revealed that modifications, such as adding bulky and lipophilic biaryl ethers, can lead to compounds with nanomolar potency. rsc.org These agents often target critical bacterial enzymes like QcrB, which is involved in energy metabolism. rsc.org
Detailed Research Findings on this compound Derivatives
| Compound/Derivative | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| I-11 | Anticancer | Identified as a potent covalent inhibitor for KRAS G12C-mutated NCI-H358 cells. | rsc.org |
| This compound | Anti-inflammatory | Inhibited carrageenan-induced edema more efficiently than indomethacin in an in vivo model. Did not produce gastroduodenal damage. | researchgate.net |
| 3-amino this compound | Anti-inflammatory | Preferentially inhibited the COX-2 enzyme in vitro. Showed both acute and chronic anti-inflammatory activity. | researchgate.net |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antituberculosis | Five compounds showed an impressive MIC90 of ≤0.006 μM against Mtb. One derivative showed excellent activity against MDR and XDR Mtb strains. | rsc.org |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Antituberculosis | Seven compounds showed excellent in vitro activity (MIC90, 0.069–0.174 μM) against drug-susceptible Mtb and were also active against MDR-Mtb strains. | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLJLPDGSLZYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64951-08-2 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64951-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | imidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Advanced Chemical Synthesis of Imidazo 1,2 a Pyridine 2 Carboxylic Acid
Classic Synthetic Routes
Traditional methods for constructing the imidazo[1,2-a]pyridine (B132010) core have been foundational, primarily relying on condensation and multi-component reactions that efficiently assemble the bicyclic system from simple precursors.
Condensation reactions are a cornerstone for the synthesis of imidazo[1,2-a]pyridines. The most common approach involves the reaction of a substituted 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.gov This process typically begins with the alkylation of the endocyclic nitrogen of the pyridine (B92270) ring, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. acs.org
A direct synthesis of an Imidazo[1,2-a]pyridine-2-carboxylic acid derivative, specifically 8-hydroxythis compound, was achieved through the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid. researchgate.net Similarly, reacting 2-aminopyridine with ethyl bromopyruvate in ethanol (B145695) is a method used to produce key intermediates for potent antiviral agents. nih.gov Various catalyst-free versions of these condensations have been developed, often by refluxing the reactants in a high-boiling solvent like DMF or using microwave irradiation. acs.org
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 2-Aminopyridines + α-Halogenocarbonyls | Catalyst-free, Reflux in DMF | 2-Substituted Imidazo[1,2-a]pyridines | acs.org |
| 2-Aminopyridin-3-ol + Bromopyruvic acid | Anhydrous MeOH | 8-Hydroxythis compound | researchgate.net |
| 2-Aminopyridine + Ethyl bromopyruvate | Reflux in Ethanol | Ethyl 2-imidazo[1,2-a]pyridine-2-carboxylate | nih.gov |
| 2-Aminopyridines + Acetophenones + Thiols | Graphene Oxide (GO) | 2,3-Disubstituted Imidazo[1,2-a]pyridines | acs.org |
Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step, offering high atom economy and operational simplicity. mdpi.comacs.org Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold, allowing for the rapid generation of molecular diversity. researchgate.net These reactions are pivotal in constructing complex heterocyclic structures from readily available starting materials. bio-conferences.org
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. nih.gov This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. mdpi.combeilstein-journals.org The reaction proceeds through the formation of an imine from the aminopyridine and aldehyde, which then reacts with the isocyanide, followed by an intramolecular cyclization. nih.gov
Modifications and tandem strategies have expanded the utility of the GBBR. For instance, a one-pot synthesis combining the GBBR with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been developed to create complex bis-heterocyclic compounds. mdpi.com Another approach involves a tandem sequence of the GBBR and the Ugi reaction to synthesize peptidomimetics containing the imidazo[1,2-a]pyridine fragment. beilstein-journals.orgbeilstein-journals.org
| Reactants | Catalyst | Reaction Type | Key Feature | Reference |
| 2-Aminopyridine, Aldehyde, Isocyanide | Scandium triflate | Classic GBB-3CR | Efficient access to 3-amino derivatives | bio-conferences.org |
| 2-Aminopyridine, Aldehyde, Isocyanide | Ammonium chloride | Green GBB-3CR | Use of a green catalyst | mdpi.com |
| 2-Aminopyridine, Aldehyde, Isocyanide, Azide | N/A (sequential) | GBB-3CR / CuAAC | One-pot synthesis of bis-heterocycles | mdpi.com |
| GBB product (acid), Aldehyde, Amine, Isocyanide | HClO₄ | Tandem GBB / Ugi | Synthesis of peptidomimetics | beilstein-journals.orgbeilstein-journals.org |
Multi-component Reactions (MCRs) for Imidazo[1,2-a]pyridine Synthesis
Modern and Sustainable Synthetic Approaches
Recent advancements in the synthesis of imidazo[1,2-a]pyridines have focused on developing more sustainable and environmentally benign protocols. These modern approaches often feature metal-free conditions and energy-efficient techniques like microwave irradiation to reduce environmental impact and improve reaction efficiency. eurekaselect.com
The development of metal-free synthetic routes is a significant goal in green chemistry, aiming to avoid the toxicity and cost associated with transition metal catalysts. acs.org A novel and rapid metal-free synthesis of imidazo[1,2-a]pyridines involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature, achieving quantitative yields in minutes. rsc.org
Other metal-free strategies include iodine-promoted reactions. Molecular iodine can catalyze the direct reaction between 2-aminopyridines, ketones, and sulfonyl hydrazides. acs.org Flavin-iodine dual catalytic systems have also been used for aerobic oxidative C-N bond formation to produce the target scaffold. nih.govorganic-chemistry.org These methods represent a significant step towards more ecologically sound chemical manufacturing. researchgate.net
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. oriprobe.com This technology has been successfully applied to the synthesis of imidazo[1,2-a]pyridine derivatives. researchgate.net
A catalyst-free protocol using water as a green solvent under microwave irradiation allows for the synthesis of imidazo[1,2-a]pyridine derivatives from substituted 2-aminonicotinic acid and chloroacetaldehyde (B151913) in just 30 minutes with excellent yields. connectjournals.com Microwave heating has also been effectively combined with MCRs; for example, the GBB reaction can be performed using phosphotungstic acid as a catalyst in ethanol under microwave irradiation, significantly reducing reaction times. beilstein-journals.org In some cases, reactions between phenacyl bromide and 2-aminopyridine can be completed in seconds under microwave irradiation in solvent-free conditions using an ionic liquid catalyst. derpharmachemica.com
| Reactants | Conditions | Catalyst | Time | Yield | Reference |
| 2-Aminonicotinic acid + Chloroacetaldehyde | Microwave, Water | Catalyst-free | 30 min | 92–95% | connectjournals.com |
| Phenacyl bromide + 2-Aminopyridine | Microwave, Solvent-free | Ionic Liquid | 30 sec | Good | derpharmachemica.com |
| 2-Aminopyridine, Aldehyde, Isocyanide | Microwave, Ethanol | Phosphotungstic Acid | 30 min | up to 99% | beilstein-journals.org |
| 2-Aminopyridines + Bromomalonaldehyde | Microwave, Ethanol-Water | Catalyst-free | N/A | N/A | acs.org |
Photocatalytic Reactions and C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds on the imidazo[1,2-a]pyridine scaffold represents a powerful and efficient strategy for synthesizing diverse derivatives. rsc.org In recent years, visible-light photocatalysis has emerged as a particularly valuable tool, offering mild and environmentally friendly reaction conditions compared to traditional methods that often require harsh reagents or expensive metal catalysts. nih.gov Research has predominantly focused on the functionalization of the C3 position, which is the most nucleophilic carbon on the ring system. mdpi.comrsc.org
A variety of transformations have been successfully achieved using photocatalysis. Visible light-induced trifluoromethylation of imidazo[1,2-a]pyridines can be performed using sodium triflinate, with photoredox catalysts such as anthraquinone-2-carboxylic acid or mesityl acridinium (B8443388) facilitating the reaction. mdpi.comnih.gov Similarly, perfluoroalkylation at the C3 position can be accomplished through the formation of photoactive electron donor-acceptor (EDA) complexes with perfluoroalkyl iodides. nih.govmdpi.com Other notable photocatalytic C-H functionalizations at the C3 position include formylation, using tetramethylethylenediamine (TMEDA) with rose bengal as the photocatalyst, and alkoxycarbonylation, which employs carbazates in the presence of rose bengal and an oxidant. nih.gov Remarkably, C-H nitrosylation of the imidazo[1,2-a]pyridine scaffold can be achieved under photocatalyst- and additive-free conditions. organic-chemistry.org
| Reaction Type | Reagents & Conditions | Position | Catalyst | Ref. |
| Trifluoromethylation | Sodium triflinate, K₂CO₃, trifluoroacetic acid, visible light | C3 | Anthraquinone-2-carboxylic acid | mdpi.com |
| Perfluoroalkylation | Perfluoroalkyl iodides, DBU, visible light | C3 | None (EDA complex) | nih.govmdpi.com |
| Formylation | Tetramethylethylenediamine (TMEDA), O₂, blue LED | C3 | Rose Bengal | nih.gov |
| Alkoxycarbonylation | Carbazates, (NH₄)₂S₂O₈, blue LED | C3 | Rose Bengal | nih.gov |
| Nitrosylation | t-BuONO, visible light | C3 | None | organic-chemistry.org |
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a versatile and efficient methodology for the preparation of libraries of imidazo[1,2-a]pyridine derivatives, facilitating high-throughput screening for drug discovery. nih.gov A developed method for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides showcases this approach. nih.govresearchgate.net
The synthesis commences with a polymer-bound 2-aminonicotinate. nih.gov This solid-supported substrate is treated with various α-haloketones to construct the imidazo[1,2-a]pyridine core. Subsequent functionalization, such as halogenation at the 3-position, can be performed on the polymer-bound intermediate. The final step involves cleavage of the derivatized scaffold from the solid support. This is typically achieved by treating the resin with an excess of a primary or secondary amine, which acts as a nucleophile to release the target molecule, yielding the final imidazo[1,2-a]pyridine-8-carboxamides. nih.govresearchgate.net This technique allows for the systematic variation of substituents at multiple positions of the heterocyclic core, enabling the rapid generation of a diverse chemical library. nih.gov
Derivatization Strategies for this compound
Functionalization at the Imidazo[1,2-a]pyridine Ring System
The imidazo[1,2-a]pyridine ring is a "privileged scaffold" in medicinal chemistry, and its functionalization at various positions is a key strategy for modulating biological activity. rsc.orgrsc.org While substitutions can be introduced at any of the carbon atoms of the bicyclic system, the C3 position is particularly susceptible to electrophilic attack due to its electron-rich nature, making it the most frequently functionalized position. nih.govresearchgate.net However, significant research has also been directed towards derivatization at other positions, including C6 and C7, to explore the structure-activity relationships of this versatile heterocycle. rsc.orgfrontiersin.org
A multitude of synthetic methods have been developed for the selective introduction of functional groups at the C3 position of the imidazo[1,2-a]pyridine core. Multicomponent reactions (MCRs) provide a robust tool for rapidly accessing complex C3-functionalized derivatives. nih.gov For instance, a catalyst-free, three-component reaction of an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can be used to install arylomethyl groups at the C3 position. nih.govarizona.edu
Metal-free approaches have also been established. A facile synthesis of 3-aryl, 3-alkenyl, or 3-alkynyl substituted imidazo[1,2-a]pyridines can be achieved through formimidamide chemistry, using readily available benzyl, allyl, or propargyl halides and 2-aminopyridines as substrates. rsc.orgnih.gov Another convenient, one-pot method involves the reaction of a 2-aminopyridine with N,N-dimethylformamide dimethyl acetal, followed by the addition of an active electrophile such as ethyl bromoacetate (B1195939) or phenacyl bromide, to yield the corresponding 3-substituted products. ias.ac.in
| Substituent Type | Synthetic Method | Key Reagents | Ref. |
| Arylomethyl | Multicomponent Reaction (Decarboxylative) | Glyoxylic acid, Boronic acid | nih.govarizona.edu |
| Aryl/Alkenyl/Alkynyl | Formimidamide Chemistry | Benzyl/Allyl/Propargyl halides, 2-Aminopyridines | rsc.orgnih.gov |
| Ester (e.g., -CO₂Et) | One-Pot Two-Step | N,N-dimethylformamide dimethyl acetal, Ethyl bromoacetate | ias.ac.in |
| Ketone (e.g., -COPh) | One-Pot Two-Step | N,N-dimethylformamide dimethyl acetal, 2-Bromoacetophenone | ias.ac.in |
| Cyano (-CN) | One-Pot Two-Step | N,N-dimethylformamide dimethyl acetal, Bromoacetonitrile | ias.ac.in |
The C6 position of the imidazo[1,2-a]pyridine ring has been shown to be a critical site for modification in the development of novel therapeutic agents. frontiersin.orgnih.gov The nature of the substituent at C6 can significantly influence biological activity. frontiersin.orgfrontiersin.orgnih.gov Extensive research into 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids as potential inhibitors of Rab Geranylgeranyl Transferase (RGGT) has led to the synthesis of a wide array of analogs. frontiersin.orgnih.gov These efforts involved introducing diverse functional groups at the C6 position to probe the structure-activity relationship. frontiersin.org
Furthermore, a range of 6-substituted imidazo[1,2-a]pyridines synthesized via multicomponent coupling reactions have demonstrated significant activity against colon cancer cell lines HT-29 and Caco-2. nih.gov
| Substituent | Synthetic Context / Starting Material | Biological Target (Example) | Ref. |
| Iodine | 6-Iodoimidazo[1,2-a]pyridine intermediate | RGGT Inhibition | frontiersin.org |
| Carboxylic acid | Hydrolysis of a corresponding ester or nitrile | RGGT Inhibition | nih.govfrontiersin.org |
| Amide | Coupling of a 6-carboxylic acid derivative | RGGT Inhibition | frontiersin.org |
| Methyl | 5-Methyl-2-aminopyridine | RGGT Inhibition | frontiersin.org |
| Phenyl | Suzuki coupling with 6-bromoimidazo[1,2-a]pyridine | Colon Cancer | nih.gov |
| Propanoic acid | Late-stage functionalization | RGGT Inhibition | frontiersin.org |
Functionalization at the C7 position of the imidazo[1,2-a]pyridine scaffold has been a key strategy in the discovery of potent kinase inhibitors, such as those targeting activin-like kinase (ALK). nih.gov The synthesis of 7-aryl derivatives, in particular, has been a focus of these efforts.
A common synthetic route to access 7-substituted imidazo[1,2-a]pyridines begins with a correspondingly substituted 2-aminopyridine, specifically a 4-substituted-2-aminopyridine. nih.gov For example, to synthesize 7-aryl derivatives, the process starts with 4-bromo-2-aminopyridine. A palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, is employed to introduce the desired aryl or heteroaryl group at the 4-position of the pyridine ring using a boronic acid or ester. The resulting 4-aryl-2-aminopyridine is then cyclized, typically by reacting with chloroacetaldehyde, to form the final 7-aryl-imidazo[1,2-a]pyridine core. nih.gov
| Substituent | Synthetic Method | Key Reagents | Ref. |
| Aryl / Heteroaryl | Suzuki Cross-Coupling followed by Cyclization | 4-Bromo-2-aminopyridine, Arylboronic ester, Pd(dppf)Cl₂, Chloroacetaldehyde | nih.gov |
4 Modifications to the Carboxylic Acid Group
The carboxylic acid functional group at the C-2 position of the imidazo[1,2-a]pyridine scaffold is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives such as esters and amides. These modifications are instrumental in modulating the physicochemical properties and biological activities of the parent compound.
1 Formation of Amides (e.g., Imidazo[1,2-a]pyridinecarboxamides)
The conversion of this compound into its corresponding amides is a common and significant transformation. This is typically achieved through the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Standard peptide coupling reagents are frequently employed to facilitate this reaction, ensuring high yields and purity.
Commonly used condensing agents for this transformation include 1-Hydroxybenzotriazole (HOBt), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and N,N'-Dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in aprotic polar solvents such as N,N-Dimethylformamide (DMF), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. nih.gov
An alternative two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, commonly using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the amide bond. nih.gov
For instance, research on 8-hydroxythis compound has shown its successful coupling with various amino acid derivatives. researchgate.net This is accomplished by forming an active ester intermediate of the carboxylic acid, which then readily reacts with the amino group of the amino acid to yield the corresponding amide. researchgate.net Derivatives of imidazo[1,2-a]pyridine-2-carboxamide (B1600823) have been noted for their cytotoxic activities against various cancer cell lines. nih.gov
Table 1: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Abbreviation | Typical Solvent | Base |
|---|---|---|---|
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | DMF, NMP | DIPEA, TEA |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DMF, CH₂Cl₂ | DIPEA, TEA |
| N,N'-Dicyclohexylcarbodiimide | DCC | CH₂Cl₂, THF | None or DMAP |
| 1-Hydroxybenzotriazole (used as an additive) | HOBt | DMF, CH₂Cl₂ | DIPEA, TEA |
2 Formation of Hydrazides and their Derivatives
The synthesis of this compound hydrazides is most commonly accomplished through the hydrazinolysis of the corresponding ethyl or methyl esters. This reaction typically involves heating the ester derivative with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a protic solvent, such as ethanol. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the hydrazide.
In studies involving ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, direct reaction with hydrazine monohydrate at room temperature resulted in the formation of a hydrazinium (B103819) salt due to the acidic nature of the 8-hydroxy group. researchgate.net To achieve the desired hydrazide, protection of the hydroxy group is necessary. For example, the O-benzylated ethyl ester of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate was successfully converted to its corresponding hydrazide. researchgate.net These hydrazides are versatile intermediates, serving as precursors for the synthesis of various heterocyclic systems and other derivatives through reactions with ketones, aldehydes, and other electrophiles. nih.gov
2 Synthesis of Specific Analogs
1 3-Nitrothis compound
2 3-Iodo-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
The preparation of 3-iodo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester requires the regioselective iodination of the C-3 position of the imidazo[1,2-a]pyridine nucleus. A specific, detailed synthetic protocol for this compound is not prevalent in the searched literature. However, a feasible approach would be the direct electrophilic iodination of ethyl imidazo[1,2-a]pyridine-2-carboxylate. This transformation can typically be achieved using an electrophilic iodine source such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in an appropriate solvent like acetonitrile or dichloromethane. The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus is the preferred site for such electrophilic substitutions.
3 8-Methyl this compound
The synthesis of 8-methyl this compound follows the general and well-established Tschitschibabin reaction for the formation of the imidazo[1,2-a]pyridine core. nih.gov The key starting material for this analog is 2-amino-3-methylpyridine (B33374).
The synthesis proceeds via the condensation of 2-amino-3-methylpyridine with an α-keto acid or its ester equivalent. researchgate.netnih.gov A common reactant is bromopyruvic acid or ethyl bromopyruvate. The reaction involves the initial N-alkylation of the pyridine ring nitrogen of 2-amino-3-methylpyridine, followed by an intramolecular cyclization via condensation between the exocyclic amino group and the ketone carbonyl, and subsequent aromatization to form the fused bicyclic system. If an ester such as ethyl bromopyruvate is used, the resulting product is the ethyl ester of 8-methyl this compound, which can then be hydrolyzed to the desired carboxylic acid under basic or acidic conditions.
Table 2: Summary of Synthetic Approaches for Specific Analogs
| Compound Name | Key Starting Material(s) | General Reaction Type |
|---|---|---|
| 3-Nitrothis compound | This compound (or ester) | Electrophilic Nitration |
| 3-Iodo-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | Electrophilic Iodination |
| 8-Methyl this compound | 2-Amino-3-methylpyridine, Bromopyruvic acid (or ester) | Tschitschibabin Condensation/Cyclization |
Biological Activities and Pharmacological Potential
Antituberculosis Activity
The imidazo[1,2-a]pyridine (B132010) core has been the subject of extensive medicinal chemistry efforts to develop novel treatments for tuberculosis (TB). rsc.org These efforts have been driven by the urgent need for new drugs to combat the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB. rsc.orgresearchgate.net
A noteworthy aspect of imidazo[1,2-a]pyridine-based compounds is their potent inhibitory activity against the standard laboratory strain of M. tuberculosis, H37Rv, as well as clinically relevant MDR and XDR strains. rsc.orgnih.gov For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides demonstrated impressive minimum inhibitory concentrations (MIC) in the nanomolar range against the H37Rv strain. nih.gov
Specifically, certain derivatives have shown exceptional potency, with MIC values as low as ≤0.006 μM against replicating M. tuberculosis H37Rv. nih.gov The antitubercular properties of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have also been explored, revealing excellent selective potency against both MDR- and XDR-TB. plos.orgnih.gov One of the lead compounds from a study on imidazo[1,2-a]pyridine-3-carboxamides exhibited remarkable activity against MDR and XDR strains, with a potency nearly 10-fold greater than the clinical candidate PA-824. nih.gov Another study identified two compounds, 15 and 16, with excellent activity against the H37Rv strain (MIC = 0.10 – 0.19 μM), which also showed significant activity against MDR and XDR clinical isolates. nih.gov These compounds were found to be 1.5 to 3-fold more active than the first-line anti-TB drug, isoniazid (B1672263), against the H37Rv strain. nih.gov
It is important to note that the position of the carboxamide group on the imidazo[1,2-a]pyridine ring plays a crucial role in the observed activity. Studies have indicated that an amide substituent at position 3 is essential for potent anti-TB activity, with derivatives having the amide group at position 2 proving to be less active. nih.gov
| Compound Class | M. tuberculosis Strain | MIC (μM) |
|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides (Compound 18) | H37Rv | 0.004 |
| Imidazo[1,2-a]pyridine-3-carboxamides (Compound 18) | MDR Strains | ≤0.03–0.8 |
| Imidazo[1,2-a]pyridine-3-carboxamides (Compound 18) | XDR Strains | ≤0.03–0.8 |
| Imidazo[1,2-a]pyridine-3-carboxamides (Compound 15) | H37Rv | 0.19 |
| Imidazo[1,2-a]pyridine-3-carboxamides (Compound 16) | H37Rv | 0.10 |
| Imidazo[1,2-a]pyridine-3-carboxamides (Compounds 15 & 16) | MDR & XDR Strains | 0.05 – 1.5 |
A significant breakthrough in understanding the antitubercular activity of imidazo[1,2-a]pyridines has been the identification of their molecular targets within M. tuberculosis. The primary mechanism of action for many of these compounds involves the disruption of the electron transport chain, which is crucial for cellular energy production. nih.govnih.gov
The enoyl-acyl carrier protein reductase, InhA, is a well-validated target for anti-TB drug development and is the primary target of isoniazid. nih.gov Some imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives have been synthesized and evaluated for their inhibitory activity against InhA. rsc.org Molecular docking studies have suggested that these compounds can effectively bind to the InhA enzyme. rsc.org One of the most active compounds in a series of imidazo[1,2-a]pyridine derivatives demonstrated an IC50 of 90 nM for InhA inhibition. researchgate.net
The most prominent target for the imidazo[1,2-a]pyridine class of compounds is the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase (cytochrome bc1 complex). nih.govplos.orgnih.gov This enzyme complex is a critical component of the electron transport chain and is essential for cellular respiration and ATP synthesis. nih.gov Inhibition of QcrB disrupts the energy metabolism of M. tuberculosis, leading to bacterial death. nih.gov The generation of spontaneous resistant mutants of M. bovis BCG against imidazo[1,2-a]pyridine inhibitors, followed by whole-genome sequencing, identified a single nucleotide polymorphism in the qcrB gene. plos.orgnih.gov This finding was further substantiated by gene dosage experiments, where overexpression of QcrB in M. bovis BCG resulted in an increased MIC for the imidazo[1,2-a]pyridine compounds. plos.orgnih.gov
Another potential target for imidazo[1,2-a]pyridine derivatives is the M. tuberculosis glutamine synthetase (MtGS). rsc.org This enzyme plays a vital role in nitrogen metabolism, which is essential for the survival of the bacterium. A library of 3-amino-imidazo[1,2-a]-pyridines was developed, and molecular docking studies indicated that these compounds could fit well into the ATP-binding site of the MtGS complex. rsc.org One of the most active compounds from this series exhibited an IC50 of 1.6 μM against MtGS. rsc.org
| Compound Class | Target Enzyme | IC50 |
|---|---|---|
| Imidazo[1,2-a]pyridine Derivative | InhA | 90 nM |
| 3-Amino-imidazo[1,2-a]-pyridine Derivative | MtGS | 1.6 μM |
The potent activity and novel mechanism of action of the imidazo[1,2-a]pyridine scaffold culminated in the discovery and development of Q203 (Telacebec). rsc.orgnih.gov Q203, an imidazo[1,2-a]pyridine amide, specifically targets the QcrB subunit of the cytochrome bc1 complex. rsc.orgnih.gov This compound has demonstrated potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. rsc.org The optimization of an initial imidazo[1,2-a]pyridine amide lead compound was crucial in the design and synthesis of Q203. researchgate.net Q203 is one of the promising new anti-TB drugs that has advanced to clinical trials, highlighting the therapeutic potential of the imidazo[1,2-a]pyridine class of compounds. rsc.orgnih.gov
Target Identification and Mechanism of Action
Anti-inflammatory Properties
Imidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have been investigated for their anti-inflammatory effects, showing potential in modulating key pathways associated with inflammation.
The cyclooxygenase (COX) enzymes are key targets in the development of anti-inflammatory drugs. Research into imidazo[1,2-a]pyridine derivatives has shown a promising ability to inhibit these enzymes. While direct in vitro enzymatic inhibition data for this compound is not extensively detailed, docking analyses have indicated that it can bind to the active pockets of both COX-1 and COX-2 enzymes. acs.org
Studies on closely related derivatives provide further insight into the potential of this structural class. For instance, the derivative 3-amino this compound has been shown to preferentially inhibit the COX-2 enzyme in vitro, an important attribute for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects. acs.org The broader class of imidazo[1,2-a]pyridine derivatives has been a focus for developing selective COX-2 inhibitors, with many showing significant potency. nih.gov
The anti-inflammatory activity of this compound has been demonstrated in established in vivo models. In the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, this compound was found to be a potent inhibitor of edema. acs.org
Research findings indicate that at a dose of 10 mg/kg, this compound inhibited the edema produced by carrageenan more effectively than indomethacin (B1671933), a well-known non-steroidal anti-inflammatory drug (NSAID). acs.org This suggests a significant potential for this compound in managing acute inflammatory processes. Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been noted for their ability to reduce inflammation in such models, with observations that they may be safer for the gastric mucosa compared to indomethacin. acs.org
Table 1: In Vivo Anti-inflammatory Activity
| Compound | Model | Finding |
|---|---|---|
| This compound | Carrageenan-induced paw edema | More efficient edema inhibition than indomethacin at 10 mg/kg. acs.org |
| 3-amino this compound | Carrageenan-induced paw edema | More efficient edema inhibition than indomethacin at 10 mg/kg. acs.org |
Anticancer and Antitumor Activity
The imidazo[1,2-a]pyridine scaffold is a subject of significant interest in oncology research, with numerous derivatives being synthesized and evaluated for their anticancer properties. rsc.orgasianpubs.orgnih.govresearchgate.netresearchgate.net
While the broader class of imidazo[1,2-a]pyridines has shown activity against a range of cancer cell lines—including breast, liver, and lung cancer—specific cytotoxic data for the parent compound, this compound, against these cell lines is not extensively detailed in the reviewed literature. chemmethod.comchemmethod.com
Research has often focused on derivatives. For example, hybrids derived from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid have demonstrated cytotoxic potential against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. chemmethod.comchemmethod.com Other novel imidazo[1,2-a]pyridine compounds have shown strong cytotoxic effects against breast cancer cell lines like HCC1937 and MCF-7, as well as prostate cancer (PC3) and melanoma (A375) cells. asianpubs.orgnih.govresearchgate.netresearchgate.net
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Various derivatives of imidazo[1,2-a]pyridine have been shown to trigger this process in cancer cells. nih.govnih.govresearchgate.netresearchgate.net For instance, certain novel compounds based on this scaffold induce apoptosis in HeLa cells through the p53/Bax mitochondrial pathway. nih.govresearchgate.net In breast cancer cells, other derivatives have been found to induce an extrinsic apoptosis pathway, evidenced by the increased activity of caspases 7 and 8. nih.govresearchgate.net However, specific studies detailing the role of this compound itself in activating apoptosis pathways are not prominently featured in the available research.
Antimicrobial and Antifungal Activities
The investigation into imidazo[1,2-a]pyridine compounds extends to their potential use as antimicrobial and antifungal agents. nih.govnih.govscirp.org
Research in this area has largely concentrated on the synthesis and evaluation of various derivatives. For example, a series of this compound arylidenehydrazides were synthesized and examined for their antimicrobial activity. nih.govresearchgate.net Similarly, other studies have reported on novel imidazo[1,2-a]pyridine derivatives exhibiting strong inhibition of various bacterial and fungal strains, including activity against Candida albicans. scirp.orgtsijournals.comjmchemsci.com While these findings underscore the promise of the imidazo[1,2-a]pyridine core structure in developing new anti-infective agents, specific data on the antimicrobial and antifungal spectrum of the parent this compound is limited in the current body of literature.
Antibacterial Activity (Gram-positive and Gram-negative strains)
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. A study focused on a series of this compound arylidenehydrazides, which were synthesized by reacting the corresponding hydrazide with various aldehydes. researchgate.net The antimicrobial activity of these compounds was subsequently examined. researchgate.net While detailed quantitative data for specific Gram-positive and Gram-negative strains from this particular study are not provided in the available literature, the research indicates that derivatization of the carboxylic acid group can lead to compounds with potential antibacterial effects. researchgate.net The broader class of imidazo[1,2-a]pyridine derivatives has been noted for its antibacterial properties among a wide range of other biological activities. nih.gov
| Compound Class | Activity Spectrum | Research Focus |
| This compound arylidenehydrazides | Antibacterial | Evaluation of antimicrobial activity. researchgate.net |
Antifungal Activity (e.g., Candida albicans)
The emergence of fungal resistance to existing treatments has spurred the development of novel antifungal agents. In this context, derivatives of the imidazo[1,2-a]pyridine scaffold have shown promising results. For instance, a series of 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazone derivatives were synthesized and tested against a fluconazole-resistant strain of Candida albicans. tsijournals.com The study revealed that the antifungal activity was dependent on the nature of the substituent on the phenyl ring, with weakly electron-donating or electron-withdrawing groups being the most effective. tsijournals.com Specifically, methylated and brominated derivatives demonstrated the highest potency against C. albicans. tsijournals.com
In another study, 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and evaluated for their activity against a resistant Candida albicans strain. scirp.org Four of the ten synthesized compounds showed significant activity, with minimum inhibitory concentrations (MICs) below 300 μmol/L. scirp.org One particular derivative exhibited a potent MIC of 41.98 μmol/L. scirp.org Furthermore, imidazo[1,2-a]pyridinyl-arylacrylonitriles have been identified as having strong antifungal activities against Candida albicans, Candida tropicalis, and Candida glabrata. jmchemsci.com
| Derivative Class | Target Organism | Key Findings |
| 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazones | Candida albicans (fluconazole-resistant) | Activity depends on phenyl ring substituents; methylated and brominated derivatives are most active. tsijournals.com |
| 3-imidazo[1,2-a]pyridinyl-1-arylpropenones | Candida albicans (resistant strain) | Four derivatives showed MICs < 300 μmol/L, with the most potent at 41.98 μmol/L. scirp.org |
| Imidazo[1,2-a]pyridinyl-arylacrylonitriles | C. albicans, C. tropicalis, C. glabrata | Demonstrated strong antifungal properties against multiple Candida species. jmchemsci.com |
Antiviral Activities
The antiviral potential of the imidazo[1,2-a]pyridine scaffold has been explored against several significant human viruses.
HIV-1 and HIV-2 Inhibition
Derivatives of imidazo[1,2-a]pyridine have been investigated as potential inhibitors of the human immunodeficiency virus (HIV). One study reported the synthesis and in vitro antiviral evaluation of a series of Imidazo[1,2-a]pyridine-Schiff base derivatives against HIV-1 and HIV-2 in MT-4 cells. rsc.org One of the tested compounds displayed EC50 values of 82.02 μg/ml against HIV-1 and 47.72 μg/ml against HIV-2. rsc.org Molecular docking studies suggested that these compounds may interact with the HIV-1 reverse transcriptase. rsc.org Furthermore, the broader class of imidazo[1,2-a]pyridines has been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). csir.co.za
| Compound Class | Target | Activity (EC50) |
| Imidazo[1,2-a]pyridine-Schiff base derivatives | HIV-1 | 82.02 μg/ml rsc.org |
| HIV-2 | 47.72 μg/ml rsc.org |
SARS-CoV-2 Inhibition (hACE2 and Spike Protein)
In the search for therapeutics against SARS-CoV-2, the causative agent of COVID-19, researchers have investigated various heterocyclic compounds. A study on novel imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related scaffold to imidazo[1,2-a]pyridine, explored their potential as dual inhibitors of the human angiotensin-converting enzyme 2 (hACE2) receptor and the viral spike protein, which are crucial for viral entry into host cells. nih.gov Molecular docking studies of these Schiff base derivatives showed promising binding affinities to both hACE2 and the spike protein. nih.gov The top-scoring compound exhibited a binding affinity of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein, suggesting that such compounds could potentially act as effective viral entry inhibitors. nih.gov
| Compound Class | Target | Binding Affinity |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | hACE2 | -9.1 kcal/mol nih.gov |
| Spike Protein | -7.3 kcal/mol nih.gov |
Herpesvirus Activity
The imidazo[1,2-a]pyridine nucleus has also been a basis for the development of agents against herpesviruses. Research has described the synthesis of a series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines with potent activity against herpes simplex viruses. nih.gov Several of these compounds demonstrated in vitro antiviral activity that was comparable or superior to the established antiviral drug acyclovir. nih.gov Another study reported that certain imidazo[1,2-a]pyridines bearing a thioether side chain were highly active against human cytomegalovirus and also showed pronounced activity against varicella-zoster virus. nih.gov
| Derivative Class | Target Virus | Key Findings |
| 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines | Herpes simplex viruses | In vitro activity similar or better than acyclovir. nih.gov |
| Imidazo[1,2-a]pyridines with a thioether side chain | Human cytomegalovirus, Varicella-zoster virus | High activity reported. nih.gov |
Antiprotozoal and Antileishmanial Activities
Parasitic infections caused by protozoa, including Leishmania species, represent a significant global health challenge. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in the development of new antiprotozoal and antileishmanial agents.
A study investigating the antiparasitic properties of 2,3-substituted imidazo[1,2-a]pyridines tested several derivatives, including this compound, against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. nih.gov This highlights the potential of the specific carboxylic acid compound in the context of antiprotozoal drug discovery.
Furthermore, a number of studies have focused on the antileishmanial activity of this class of compounds. A library of imidazo-fused heterocycles was screened against Leishmania amazonensis, where an imidazo-pyrimidine derivative was found to be highly effective, with an IC50 value of 6.63 μM against the amastigote form, making it approximately twice as active as the reference drug miltefosine. nih.gov Other research has identified various imidazo-[1,2-a]-pyridine based derivatives as potent antileishmanial agents against Leishmania major and Leishmania donovani. tezu.ernet.innih.govresearchgate.net For example, five different imidazo[1,2-a]pyridine derivatives showed significant dose-dependent reduction in the viability of L. donovani promastigotes, with IC50 values ranging from 5.013 to 20.33 μM. tezu.ernet.in
| Compound/Derivative Class | Target Organism | Activity (IC50) |
| This compound | Entamoeba histolytica, Trichomonas vaginalis | Evaluated for antiparasitic activity. nih.gov |
| Imidazo-pyrimidine derivative | Leishmania amazonensis (amastigotes) | 6.63 μM nih.gov |
| Imidazo[1,2-a]pyridine derivatives (IMPA-2, -5, -6, -8, -12) | Leishmania donovani (promastigotes) | 7.03, 5.013, 20.33, 10.09, 5.58 μM, respectively tezu.ernet.in |
Other Biological Activities
Beyond the more commonly studied applications, derivatives of this compound have been investigated for a range of other important biological effects.
The imidazo[1,2-a]pyridine nucleus is a recognized scaffold in the development of central nervous system active agents, with several derivatives exhibiting anticonvulsant properties. Research in this area has explored how modifications to the core structure influence anticonvulsant activity, often evaluated through standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. These models help to identify compounds with potential efficacy against generalized tonic-clonic seizures and absence seizures, respectively. While specific data for this compound is not extensively detailed in publicly available research, the broader class of imidazo[1,2-a]pyridine-2-carboxamide derivatives has been a focus of such investigations. The general findings suggest that the nature and position of substituents on the imidazo[1,2-a]pyridine ring and the carboxamide functional group are critical for anticonvulsant activity.
Certain derivatives of this compound have emerged as promising candidates for the management of diabetes mellitus, primarily through the inhibition of key carbohydrate-metabolizing enzymes. A notable target is α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the intestine. Inhibition of this enzyme can delay carbohydrate absorption and consequently lower postprandial blood glucose levels.
Several studies have synthesized and evaluated novel imidazo[1,2-a]pyridine derivatives for their α-glucosidase inhibitory activity. For instance, a series of 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives were designed and tested, with some compounds showing significantly greater potency than the standard drug, acarbose. The structure-activity relationship (SAR) studies in this research highlighted the importance of specific substitutions on the pyridine (B92270) ring for enhanced inhibitory action.
| Compound | Modifications | α-Glucosidase IC50 (µM) |
|---|---|---|
| Derivative 1 | Substitution on the pyridine ring | 3.7 |
| Acarbose (Standard) | - | 67.4 |
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. This makes them attractive candidates for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.
One of the well-studied compounds in this class is SCH28080, a hydrophobic imidazopyridine that acts as a reversible and competitive inhibitor of the H+/K+-ATPase with respect to K+. Unlike proton pump inhibitors (PPIs) such as omeprazole, which require an acidic environment for activation, imidazo[1,2-a]pyridine-based inhibitors can block the enzyme's activity in a K+-competitive manner. Research suggests that the protonated, positively charged form of these compounds is the active species, binding to the luminal side of the proton pump.
The enzyme Rab geranylgeranyl transferase (RGGT) plays a crucial role in the post-translational modification of Rab GTPases, a family of proteins that are key regulators of vesicular transport. The inhibition of RGGT is a potential therapeutic strategy for certain cancers and other diseases where Rab protein function is dysregulated.
While direct studies on this compound as an RGGT inhibitor are limited, research on closely related structures provides valuable insights. A series of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids were designed and synthesized as potential RGGT inhibitors. The study revealed that the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was critical for the compound's activity. Several of these derivatives were found to disrupt the prenylation of Rab11A in human cervical carcinoma (HeLa) cells.
| Compound | C6-Substituent | Effect on Rab11A Prenylation (LED, µM) |
|---|---|---|
| Compound 1c | Carboxylic acid | 100 |
| Compound 1e | Amide | 100 |
| Compound 1b | Iodine | Lower activity than chloro and bromo analogs |
LED: Lowest Effective Dose to observe inhibition.
The potential of imidazo[1,2-a]pyridine derivatives to confer neuroprotection has been an area of growing interest. Neurodegenerative diseases are often associated with complex pathological processes, including oxidative stress and glutamate-induced excitotoxicity. Compounds that can mitigate these effects are considered valuable therapeutic leads. Preliminary studies have suggested that some imidazo[1,2-a]pyridine derivatives may offer neuroprotective effects by modulating neurotransmitter systems or protecting neuronal cells from oxidative damage. However, specific research focusing on the neuroprotective properties of this compound and its direct derivatives, including quantifiable data on their effects against neuronal damage, is not yet extensively documented in the scientific literature.
Derivatives of this compound have also been investigated for their analgesic and anti-inflammatory activities. Pain and inflammation are complex physiological responses, and compounds that can modulate these pathways are of significant clinical importance.
In a study evaluating the anti-inflammatory and analgesic effects of imidazo[1,2-a]pyridine carboxylic acid derivatives, several compounds were tested in the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. The results indicated that this compound and its 3-amino derivative were more effective at inhibiting edema than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. This suggests a potent anti-inflammatory action, which is often correlated with analgesic effects.
| Compound | Inhibition of Carrageenan-Induced Edema (%) |
|---|---|
| This compound | More efficient than indomethacin |
| 3-Amino-imidazo[1,2-a]pyridine-2-carboxylic acid | More efficient than indomethacin |
| Indomethacin (Standard) | - |
Structure Activity Relationship Sar and Drug Design
Systematic SAR Studies on Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
Systematic SAR studies have been crucial in identifying how modifications to the imidazo[1,2-a]pyridine (B132010) core affect its pharmacological profile. These studies involve the synthesis and biological evaluation of a series of related compounds to map out the contributions of different substituents and their positions.
The biological activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system.
The location of substituents on the imidazo[1,2-a]pyridine ring is a critical determinant of biological activity. Functionalization at different carbon atoms can lead to significant variations in potency and selectivity.
C2 Position : The C2 position is frequently functionalized, and substituents here strongly influence activity. For instance, in a series of antitubercular agents, the introduction of an ethyl group at the C2 position, combined with a chloro group at C6, significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis (Mtb). rsc.org The nature of the C2 substituent has also been shown to strongly influence antiviral activity against human cytomegalovirus (HCMV). nih.gov In some cases, hetero-aryl groups on a C2-phenyl ring have been found to generally improve potency. researchgate.net
C3 Position : The C3 position is highly reactive and a common site for modification. researchgate.netresearchgate.net However, for certain biological targets, substitution at C3 can be detrimental. For example, in the development of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, initial SAR studies indicated that modifications like adding a methylene (B1212753) spacer between the imidazopyridine ring and the amide functionality at C3 abolished the activity. rsc.org This highlights the specific spatial requirements for interaction with the biological target.
C6 Position : The C6 position has been identified as a privileged site for modification in certain contexts. frontiersin.org In a study of phosphonocarboxylate analogs as inhibitors of Rab geranylgeranyl transferase (RGGT), only modifications at the C6 position were found to retain activity. frontiersin.org The nature of the substituent at C6 was directly responsible for the compound's activity. frontiersin.orgnih.gov For example, halogen substituents (chlorine and bromine) at C6 conferred potent inhibitory activity, while larger atoms like iodine led to decreased activity. frontiersin.orgnih.gov Furthermore, bulky and more lipophilic biaryl ethers at this position have shown potency in the nanomolar range against Mtb. rsc.org
| Position | Effect of Substitution on Biological Activity | Example Target/Activity | Reference(s) |
| C2 | Strongly influences potency. An ethyl group improved antitubercular activity. Hetero-aryl groups on a C2-phenyl ring can enhance potency. | Antitubercular, Antiviral (HCMV) | rsc.orgnih.govresearchgate.net |
| C3 | Highly reactive site for functionalization. Insertion of spacers at this position can abolish activity for some targets. | Antitubercular | rsc.org |
| C6 | Privileged position for retaining activity in RGGT inhibitors. Halogens and lipophilic biaryl ethers can significantly enhance potency. | RGGT Inhibition, Antitubercular | rsc.orgfrontiersin.orgnih.gov |
The type of functional group introduced onto the imidazo[1,2-a]pyridine scaffold plays a pivotal role in modulating biological activity by altering physicochemical properties like polarity, hydrogen bonding capacity, and steric profile.
Amide and Ester Groups : Carboxamide moieties, particularly at the C3 and C8 positions, are common in potent derivatives. Imidazo[1,2-a]pyridine-3-carboxamides have been developed as a promising class of antitubercular agents. rsc.org SAR studies revealed that N-benzylcarboxamides at C3 were potent, whereas other modifications like tertiary carboxamides were not. rsc.org In another study, C8-carboxamides also demonstrated significant antimycobacterial activity. researchgate.net Conversely, the conversion of a carboxylic acid to its ester form can have a dramatic effect; for instance, esterification of the carboxylic acid in a phosphonopropionate derivative turned a potent RGGT inhibitor into an inactive analog. frontiersin.orgnih.gov
Nitro Group : The introduction of a nitro group, particularly at the C3 position, has been explored in the context of anti-parasitic agents. Compounds like ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate and 3-nitrothis compound have been evaluated for their activity against Trichomonas vaginalis. researchgate.net
Halo Groups : Halogen atoms (e.g., chloro, bromo, fluoro) are frequently incorporated into designs to modulate activity. A chloro substituent at the C6 position was a key feature in a highly potent antitubercular compound. rsc.org In RGGT inhibitors, chlorine and bromine at C6 were favorable, while a larger iodine atom was less active, suggesting a trend where activity decreases with increasing size and polarizability of the halogen. frontiersin.orgnih.gov
Methyl Group : The addition of methyl groups can influence activity through steric and electronic effects. For example, 2-phenyl imidazo[1,2-a]pyridines bearing a methyl group on the pyridine (B92270) ring showed good functional group tolerance in alkylation reactions, leading to products with potential biological activity. nih.gov
| Functional Group | Position(s) | Impact on Biological Activity | Example Target/Activity | Reference(s) |
| Amide | C3, C8 | N-Benzylcarboxamides at C3 are potent. Can confer significant antimycobacterial activity. | Antitubercular | rsc.orgresearchgate.net |
| Ester | C2, C3 | Esterification of a carboxylic acid can lead to loss of activity. | RGGT Inhibition | frontiersin.orgnih.gov |
| Nitro | C3 | Investigated for anti-parasitic properties. | Anti-parasitic (T. vaginalis) | researchgate.net |
| Halo (Cl, Br, I) | C6 | Chloro and bromo groups enhance activity. Larger iodine decreases activity. | RGGT Inhibition, Antitubercular | rsc.orgfrontiersin.orgnih.gov |
| Methyl | Pyridine Ring | Generally well-tolerated; influences steric and electronic properties. | General Synthesis | nih.gov |
Lipophilicity : Lipophilicity, often quantified by the partition coefficient (log P), is a key parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. A study on the anti-parasitic activity of imidazo[1,2-a]pyridine derivatives against Trichomonas vaginalis found a good correlation between activity and the experimentally determined log P value. researchgate.net This relationship explained up to 84% of the measured activity, with an optimal log P value found to be around 0.9 ± 0.3 for the best biological response. researchgate.net In the context of antitubercular agents, efforts have been made to design derivatives with reduced lipophilicity to improve pharmacokinetic properties. nih.gov
Influence of Substituents on Biological Activity
Computational Chemistry and In Silico Drug Design
Computational methods are powerful tools in modern drug discovery, enabling the prediction of molecular interactions and guiding the synthesis of more effective compounds.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand the interactions between imidazo[1,2-a]pyridine derivatives and their protein targets at a molecular level.
Docking studies have been successfully applied to understand the anti-inflammatory effects of imidazo[1,2-a]pyridine carboxylic acid derivatives by analyzing their binding to cyclooxygenase enzymes (COX-1 and COX-2). researchgate.net These in silico analyses indicated that the compounds could fit into the active pockets of both enzymes, with some derivatives showing preferential inhibition of COX-2. researchgate.net
In the development of novel anticancer agents, molecular docking has been used to evaluate the binding affinity of imidazo[1,2-a]pyridine derivatives toward key enzymes like oxidoreductase, which is implicated in breast cancer. researchgate.net One compound exhibited a high binding energy (-9.207 kcal/mol) and was shown to interact with essential amino acid residues such as His 222, Tyr 216, and Lys 270. researchgate.net Similarly, docking simulations of hybrids of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with the human LTA4H enzyme showed that all hybrids interacted with key residues in the active site, with some exhibiting stronger binding affinity than the original ligand. chemmethod.com
For antitubercular agents, molecular docking of imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives into the InhA enzyme domain showed good potential for inhibition. rsc.org In another example, docking studies were performed to predict the interactions between an imidazo[1,2-a]pyridine ligand and the NF-κB p50 protein, revealing that the ligand occupied the active site surrounded by key amino acids like Arg54, Arg56, Tyr57, Glu60, His141, and Lys241. nih.gov
These computational studies provide valuable insights into the specific hydrogen bonds, van der Waals forces, and other interactions that stabilize the ligand-protein complex, thereby guiding the rational design of new derivatives with improved potency and selectivity. chemmethod.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists, a QSAR study revealed a significant correlation between their activity and Global Topological Charge Indices (GTCI), as well as the hydrophobic constant (π) of certain substituents. nih.gov This indicates that charge transfer within the molecule and the hydrophobicity of specific substituents are key factors controlling the compound's activity, suggesting that dispersion and hydrophobic interactions with the receptor are important. nih.gov Atom-based 3D-QSAR models have also been developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, yielding statistically significant models used to predict the activity of new compounds. researchgate.net
Molecular Dynamics (MD) Simulations
MD simulations are employed to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability. For an imidazo[1,2-a]pyridine-3-carboxamide analogue docked with the enzyme Pantothenate synthase, an MD simulation was performed for 1.2 nanoseconds. researchgate.net Such simulations help to validate the docking poses and assess the stability of the interactions observed in the static docking model, ensuring that the key binding interactions are maintained in a more dynamic, solution-like environment. researchgate.netespublisher.com
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and geometry of molecules. nih.govscirp.org For imidazo[1,2-a]pyridine and its derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or 6-31+G(d,p) basis set, are employed to determine optimized molecular structures, vibrational frequencies, and various electronic properties. nih.govscirp.orgresearchgate.net These calculations are crucial for understanding the relationship between molecular structure and reactivity, as properties like electron density heavily influence biological activity. nih.gov
FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. nih.govpku.edu.cn The HOMO energy is related to the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.org
For a series of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, DFT calculations showed that the HOMO-LUMO energy gap ranged from 2.49 eV to 3.91 eV. scirp.orgscirp.org The compound with the smallest gap was identified as the most reactive, while the one with the largest gap was the most stable. scirp.orgscirp.org This analysis helps in predicting the chemical behavior of these compounds. scirp.org
| Parameter | Definition | Significance in Reactivity | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability | nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability | nih.gov |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher reactivity and lower stability | scirp.org |
MEP mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting sites for electrophilic and nucleophilic attack. nih.govscirp.org The MEP map uses a color scale where red indicates electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and blue indicates electron-poor (positive potential) regions, which are prone to nucleophilic attack. researchgate.net Green represents areas of neutral potential. researchgate.net
For imidazo[1,2-a]pyridine derivatives, MEP analysis has identified the nitrogen atoms of the heterocyclic ring system and oxygen atoms from substituents as the primary nucleophilic sites (electron-rich). scirp.org The positive potential is often localized on other parts of the molecule, such as the imidazopyrimidine moiety, suggesting these areas can act as electron donors and are sites for nucleophilic assault. researchgate.net This information is vital for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-likeness Assessment
In the development of new therapeutic agents, the evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to assess the viability of a compound as a drug candidate. For the imidazo[1,2-a]pyridine scaffold, computational (in silico) methods are frequently employed to predict these parameters and evaluate drug-likeness, often by applying rules such as Lipinski's Rule of Five.
Research into novel imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related bioisostere, has demonstrated promising drug-like characteristics through in silico ADMET predictions. nih.gov These studies suggest that the core scaffold is amenable to modifications that result in favorable pharmacokinetic profiles. For instance, analyses of novel Schiff base derivatives of the related imidazo[1,2-a]pyrimidine nucleus indicated adherence to several green chemistry principles and showed auspicious results in molecular modeling. nih.gov
Similarly, in the context of developing antituberculosis agents, predicted ADME values for lead compounds based on the imidazo[1,2-a]pyridine scaffold were found to be within the acceptable range for marketed drugs. rsc.org A computational study focusing on imidazopyrazinone, a scaffold identified through hopping from a triazolopyridine, also showed acceptable absorption properties and a more balanced in vitro clearance compared to its predecessor. acs.org These findings collectively suggest that the imidazo[1,2-a]pyridine core is a promising framework for designing orally bioavailable drugs with favorable ADMET profiles.
Table 1: Predicted ADMET and Drug-likeness Parameters for Representative Imidazo-fused Heterocycles
| Parameter | Predicted Value/Observation | Significance | Reference |
| Drug-likeness | Obeys Lipinski's Rule of Five | Indicates potential for oral bioavailability. | nih.gov |
| Absorption | Acceptable absorption properties predicted | Suggests good uptake from the gastrointestinal tract. | acs.org |
| Metabolism | Nitrogen count affects metabolic stability | Provides a strategy for optimizing compound stability. | acs.org |
| Toxicity | Generally low cytotoxicity predicted | Favorable for developing safe therapeutic agents. | rsc.org |
| Overall Profile | ADME values within range of marketed drugs | Enhances confidence in the scaffold for drug development. | rsc.org |
Scaffold Hopping Strategies
Scaffold hopping is a prominent strategy in medicinal chemistry that involves replacing the core molecular structure (scaffold) of a known active compound with a different, often isosteric, scaffold to discover novel chemotypes with improved properties such as potency, selectivity, or pharmacokinetics. The imidazo[1,2-a]pyridine framework has been featured in such strategies both as a starting point and as a target scaffold. rsc.orgnih.gov
One notable example involves the development of new antituberculosis agents. rsc.org Starting from known imidazo[1,2-a]pyridine amides (IPAs), a scaffold hopping approach was employed to replace the fused bicyclic imidazo[1,2-a]pyridine framework with other fused bicyclic systems. rsc.org This led to the design and synthesis of a library of pyrazolo[1,5-a]pyridines-3-carboxamides (PPAs), which yielded compounds with encouraging activity against Mycobacterium tuberculosis. rsc.org
Conversely, the imidazo[1,2-a]pyridine scaffold has been successfully identified as a superior replacement for other known bioactive cores. In a search for new topoisomerase IIα-inhibiting anticancer agents, a scaffold hopping strategy was applied to the natural product aurones. nih.gov This led to the synthesis of 2-arylideneimidazo[1,2-a]pyridine-3-ones, which were found to be significantly more potent antiproliferative agents compared to the parent aurones. nih.gov This successful implementation underscores the value of the imidazo[1,2-a]pyridine system as a "privileged" scaffold in drug discovery. nih.gov
Furthermore, computational techniques based on 3D shape and electrostatic similarity have been used to replace a triazolopyridine scaffold, leading to the identification of an imidazopyrazinone core for mGlu2 positive allosteric modulators. acs.org Researchers have also explicitly utilized the imidazo[1,2-a]pyridine as a core backbone in scaffold hopping strategies to develop novel covalent anticancer agents. rsc.org
Table 2: Examples of Scaffold Hopping Strategies Involving Imidazo[1,2-a]pyridine
| Starting Scaffold | Target Scaffold | Therapeutic Goal | Reference |
| Imidazo[1,2-a]pyridine | Pyrazolo[1,5-a]pyridine | Antituberculosis Agents | rsc.org |
| Aurone | 2-Arylideneimidazo[1,2-a]pyridinone | Anticancer (Topoisomerase IIα inhibition) | nih.gov |
| Triazolopyridine | Imidazopyrazinone | mGlu2 Positive Allosteric Modulators | acs.org |
| Various | Imidazo[1,2-a]pyridine | Covalent Anticancer Agents | rsc.org |
Preclinical Studies and Pharmacokinetics Pk
In Vivo Efficacy Studies
Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated notable efficacy in various in vivo models, particularly as antitubercular and anti-inflammatory agents.
As an anti-inflammatory agent, Imidazo[1,2-a]pyridine-2-carboxylic acid itself was shown to inhibit edema produced by carrageenan more efficiently than the conventional nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). researchgate.netresearchgate.netresearchgate.net
In the realm of infectious diseases, imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives have shown potent antitubercular activity. In a mouse model of tuberculosis, optimized derivatives demonstrated a significant reduction in bacterial load. acs.org For instance, compound 50 (Q203) achieved a 3.13 log10 reduction in colony-forming units (CFU) in the lungs of infected mice. acs.org Another derivative, ND-09759 , also showed bactericidal activity in vivo against M. tuberculosis, with an efficacy equivalent to first-line anti-TB drugs isoniazid (B1672263) and rifampicin. plos.org
| Compound | Study Type | Model | Key Finding | Reference |
|---|---|---|---|---|
| This compound | Anti-inflammatory | Carrageenan-induced edema | Inhibited edema more efficiently than indomethacin | researchgate.net |
| Compound 49 | Antitubercular | Mouse lung infection model | 1.52 log10 CFU reduction | acs.org |
| Compound 50 (Q203) | Antitubercular | Mouse lung infection model | 3.13 log10 CFU reduction | acs.org |
| ND-09759 | Antitubercular | Mouse infection model | Activity equivalent to isoniazid and rifampicin | plos.org |
Metabolic Stability (Liver Microsomes, Hepatocytes)
The metabolic stability of imidazo[1,2-a]pyridine derivatives has been assessed in vitro using liver microsomes and hepatocytes from various species, revealing that stability is highly dependent on the specific substitutions on the core scaffold.
One study on an imidazo[1,2-a]pyridine-3-carboxamide derivative, compound 16 , found it to be unstable in liver microsomes, with only approximately 1.5% of the compound remaining in human microsomes and 0.15% in mouse microsomes after a one-hour incubation. nih.gov When incubated with human hepatocytes, over 95% of compound 16 was degraded after two hours. nih.gov In contrast, another derivative, compound 8 , demonstrated good microsomal stability, with half-life (t1/2) values of 83 minutes in human and 63 minutes in mouse liver microsomes. nih.gov A different analogue, ND-11543 , showed moderate stability in human liver microsomes with a half-life of 28 minutes. nih.gov
| Compound | Test System | Species | Result | Reference |
|---|---|---|---|---|
| Compound 16 | Liver Microsomes | Human | ~1.5% remaining after 1 hour | nih.gov |
| Mouse | ~0.15% remaining after 1 hour | |||
| Hepatocytes | Human | >95% degraded after 2 hours | ||
| Compound 8 | Liver Microsomes | Human | t1/2 = 83 minutes | nih.gov |
| Mouse | t1/2 = 63 minutes | |||
| ND-11543 | Liver Microsomes | Human | t1/2 = 28 minutes | nih.gov |
Plasma Protein Binding
High plasma protein binding is a characteristic feature of many imidazo[1,2-a]pyridine derivatives. researchgate.netresearchgate.net This property can influence the pharmacokinetic profile by affecting the volume of distribution and the concentration of free, pharmacologically active drug.
Studies on antitubercular derivatives have shown extensive binding. For example, the imidazo[2,1-b]thiazole (B1210989) derivative ND-11543 exhibited 100% plasma protein binding. nih.gov Another study on two different imidazo[1,2-a]pyridine-3-carboxamides found the percentage of free drug to be very low, at 8.9% for compound 13 and only 0.4% for compound 18 , indicating plasma protein binding of 91.1% and 99.6%, respectively. nih.gov
| Compound | Plasma Protein Binding (%) | Free Drug (%) | Reference |
|---|---|---|---|
| ND-11543 | 100% | 0% | nih.gov |
| Compound 13 | 91.1% | 8.9% | nih.gov |
| Compound 18 | 99.6% | 0.4% | nih.gov |
Toxicity Assessment (e.g., Cytotoxicity against VERO cells, Hepatic and Kidney Damage)
The imidazo[1,2-a]pyridine scaffold has generally demonstrated a favorable toxicity profile in preclinical studies.
Specifically for this compound, an exploratory toxicology study involving 14-day oral administration showed no signs of hepatic or renal toxicity. nih.gov The changes observed in the liver and kidney were attributed to off-target or vehicle effects rather than direct compound-induced toxicity. nih.gov
Many antitubercular derivatives have been evaluated for cytotoxicity against the normal African green monkey kidney epithelial cell line (VERO). These compounds were consistently found to be non-cytotoxic. nih.gov For example, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed IC50 values greater than 128 µM against VERO cells. nih.gov Similarly, other studies reported IC50 values greater than 100 µM or selectivity indices (IC50 VERO/MIC90) of ≥1024, indicating a wide therapeutic window. nih.govnih.gov
| Compound/Series | Assessment Type | Cell Line / Model | Result | Reference |
|---|---|---|---|---|
| This compound | Organ Toxicity | In vivo (14-day oral) | No signs of hepatic or renal toxicity observed | nih.gov |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Cytotoxicity | VERO cells | IC50 > 128 µM | nih.gov |
| Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives | Cytotoxicity | VERO cells | No toxic effect observed | nih.gov |
| ND-11543 | Cytotoxicity | VERO cells | CC50 > 100 µM | nih.gov |
hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-related gene (hERG) potassium channel is a critical safety liability due to the risk of cardiac arrhythmias. Several imidazo[1,2-a]pyridine derivatives have been assessed for this activity.
The potential for hERG inhibition appears to be dependent on the specific chemical structure. One antitubercular derivative, compound 16 , was classified as a weak inhibitor, demonstrating less than 50% inhibition at a concentration of 10 µM and thus having an IC50 value greater than 10 µM. nih.gov Research has also shown that structural modifications can mitigate this risk; the addition of a methyl group at the R5 position of the imidazo[1,2-a]pyridine core was found to eliminate hERG K+ channel inhibition observed in earlier analogues. nih.gov However, other derivatives have shown higher affinity; for instance, compound 1 , an autotaxin inhibitor, inhibited the hERG channel with an IC50 of 2.9 µM. acs.org
| Compound | hERG Inhibition (IC50) | Classification/Finding | Reference |
|---|---|---|---|
| Compound 16 | > 10 µM | Weak inhibitor | nih.gov |
| Compound 1 | 2.9 µM | Inhibitor | acs.org |
| Compound 7 | Not specified | Addition of a methyl group eliminated hERG inhibition compared to analogues | nih.gov |
Future Directions and Research Gaps
Exploration of Novel Biological Targets
The therapeutic potential of imidazo[1,2-a]pyridine-2-carboxylic acid and its related analogs has been predominantly explored in the realms of oncology, inflammation, and infectious diseases. chemimpex.comnih.gov However, the inherent chemical tractability and diverse pharmacological profile of this scaffold suggest its utility against a broader spectrum of biological targets. Future research should pivot towards identifying and validating novel targets to unlock the full therapeutic potential of these compounds.
Key research areas include:
Neurological Disorders: Given that some existing drugs based on the imidazo[1,2-a]pyridine (B132010) core, such as alpidem (B1665719) and zolpidem, target GABA-A receptors, there is a strong rationale for exploring new derivatives for other neurological and psychiatric conditions. nih.govresearchgate.net Targets associated with neurodegenerative diseases like Alzheimer's and Parkinson's, or mood disorders, could be investigated.
Metabolic Diseases: The role of imidazo[1,2-a]pyridine derivatives in modulating metabolic pathways is an underexplored area. Investigating their effects on key enzymes and receptors involved in diabetes, obesity, and related metabolic syndromes could yield novel therapeutic agents. nih.gov
Rare and Neglected Diseases: The broad anti-infective properties of the scaffold should be leveraged to explore its efficacy against a wider range of pathogens, including those responsible for neglected tropical diseases. nih.gov
Development of Multi-target Directed Ligands
The complexity of many diseases, such as cancer and chronic inflammatory conditions, often involves multiple interacting biological pathways. A promising therapeutic strategy is the development of multi-target directed ligands (MTDLs) that can modulate several key targets simultaneously. The imidazo[1,2-a]pyridine scaffold is an ideal framework for designing such agents.
A notable example is the development of imidazo[1,2-a]pyridine derivatives as dual inhibitors of the ATP-binding cassette (ABC) transporters ABCB1 and ABCG2, which are implicated in multidrug resistance in cancer. researchgate.net Future work could expand on this concept:
Synergistic Anticancer Agents: Designing derivatives that not only inhibit cancer cell proliferation but also block angiogenesis or modulate the tumor microenvironment. For instance, combining inhibition of a key signaling pathway like PI3K/Akt/mTOR with anti-inflammatory activity (e.g., COX-2 inhibition) could offer a powerful multi-pronged attack on tumors. nih.gov
Anti-Infective and Anti-Inflammatory Agents: For infectious diseases that involve a significant inflammatory component, MTDLs could simultaneously target the pathogen and the host's inflammatory response, potentially leading to better outcomes.
Advanced Synthetic Methodologies for Complex Derivatives
While classical methods for synthesizing the imidazo[1,2-a]pyridine core are well-established, the development of more complex and diverse derivatives requires advanced synthetic strategies. researchgate.net Recent years have seen significant progress in this area, particularly through transition metal-catalyzed reactions and visible light-induced functionalization. researchgate.netmdpi.comnih.gov
Future synthetic efforts should focus on:
C-H Functionalization: These methods allow for the direct introduction of functional groups onto the heterocyclic core, bypassing the need for pre-functionalized starting materials. mdpi.comnih.gov Expanding the scope and efficiency of C-H functionalization at various positions on the imidazo[1,2-a]pyridine ring will be key to creating novel compound libraries.
Photocatalysis: Visible light-induced reactions offer green and efficient methods for forging complex bonds under mild conditions, enabling the synthesis of derivatives that are difficult to access through traditional thermal methods. mdpi.com
Multi-component Reactions: Reactions like the Groebke–Blackburn–Bienaymè (GBB) reaction facilitate the rapid assembly of complex molecules from simple starting materials in a single step, which is highly valuable for generating diverse chemical libraries for screening. rsc.org
The application of these modern synthetic tools will be instrumental in exploring the chemical space around the this compound scaffold more comprehensively.
Clinical Translation Potential
Despite the vast number of preclinical studies demonstrating the potential of imidazo[1,2-a]pyridine derivatives, their translation into clinical candidates remains a significant hurdle. While drugs like Zolpidem and the anti-tuberculosis clinical candidate Telacebec (Q203) highlight the scaffold's clinical viability, many promising compounds fail to advance due to poor pharmacokinetic profiles or unforeseen toxicities. rsc.org
To bridge this "translational gap," future research must emphasize:
Pharmacokinetic Optimization: Early-stage assessment and optimization of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are critical. Studies have shown that modifications to the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold can dramatically improve pharmacokinetic profiles, a strategy that should be applied more broadly. nih.gov
Mechanism of Action Studies: A deep understanding of how these compounds interact with their biological targets at a molecular level is essential for predicting efficacy and potential side effects.
Biomarker Identification: Identifying biomarkers that can predict patient response or monitor therapeutic efficacy would greatly facilitate clinical trial design and increase the chances of success.
Addressing Drug Resistance Mechanisms
Drug resistance is a major challenge in the treatment of cancer and infectious diseases. The imidazo[1,2-a]pyridine scaffold has shown considerable promise in developing agents that can circumvent or reverse resistance mechanisms.
Key research successes and future directions include:
Tuberculosis: Derivatives of imidazo[1,2-a]pyridine have demonstrated potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. rsc.orgrsc.org Telacebec (Q203), for example, targets the QcrB subunit of the electron transport chain, a novel mechanism that is effective against resistant strains. nih.gov Further exploration of this class could yield new frontline treatments for TB.
Cancer: As previously mentioned, imidazo[1,2-a]pyridine derivatives have been designed to inhibit ABC transporters like ABCB1 and ABCG2, which function as efflux pumps to expel chemotherapy drugs from cancer cells. researchgate.net By inhibiting these pumps, the compounds can restore the sensitivity of resistant cancer cells to conventional anticancer drugs. researchgate.net Future work should focus on developing more potent and selective inhibitors and exploring their potential in combination therapies.
Table 1: Investigated Biological Activities and Targets for Imidazo[1,2-a]pyridine Derivatives
| Therapeutic Area | Specific Target/Activity | Compound Class Example | Reference(s) |
|---|---|---|---|
| Oncology | PI3K/Akt/mTOR pathway inhibition | IP-based compounds | nih.gov |
| Reversing Multidrug Resistance | ABCB1/ABCG2 dual-target inhibitors | researchgate.net | |
| Covalent KRAS G12C Inhibition | Acrylamide-bearing derivatives | rsc.org | |
| Inflammation | COX-2 Inhibition | Carboxylic acid derivatives | nih.govresearchgate.net |
| STAT3/NF-κB pathway modulation | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | nih.gov | |
| Infectious Disease | Mycobacterium tuberculosis (MDR/XDR) | Imidazo[1,2-a]pyridine-3-carboxamides (e.g., Telacebec/Q203) | rsc.orgnih.govrsc.org |
| Neurology | Anxiolytic / Hypnotic | GABA-A receptor modulation | nih.govresearchgate.net |
Q & A
Q. How should researchers safely handle imidazo[1,2-a]pyridine-2-carboxylic acid derivatives during synthesis?
- Methodological Answer : Safety protocols include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of toxic vapors. Post-experiment waste should be segregated and disposed via certified hazardous waste services. These measures mitigate risks associated with irritants (e.g., H313, H333 hazard codes) .
Q. What is a standard synthetic route for this compound derivatives?
- Methodological Answer : A common approach involves condensation reactions between 2-aminopyridines and α-keto acids (e.g., bromopyruvic acid). For example, continuous flow synthesis using 2-aminopyridine and bromopyruvic acid in a microreactor achieves higher efficiency compared to batch methods, reducing reaction time and improving yield .
Q. How can preliminary cytotoxicity data for imidazo[1,2-a]pyridine derivatives be evaluated?
- Methodological Answer : Use cell viability assays (e.g., MTT) against diverse cancer cell lines (e.g., HepG2, MCF-7) and non-cancerous controls (e.g., Vero). Compare IC50 values (Table 2, ): For instance, compound 10d shows IC50 = 11–13 µM in cancer cells but 76 µM in Vero, indicating selective toxicity .
Advanced Research Questions
Q. How do multi-component reactions enhance the synthesis of this compound derivatives?
- Methodological Answer : One-pot three-component reactions (e.g., combining 2-aminopyridines, aryl aldehydes, and Meldrum’s acid) simplify steps and improve atom economy. For example, room-temperature reactions in water yield 1-oxo-3-aryl derivatives with high functionalization, reducing solvent waste and energy input .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
Q. How can continuous flow synthesis optimize large-scale production of imidazo[1,2-a]pyridine-2-carboxamides?
Q. What structural modifications improve the pharmacokinetic profile of this compound derivatives?
Q. How do substituents at positions 2 and 3 influence biological activity?
- Methodological Answer : Position 2 carboxylates enhance hydrogen bonding with target enzymes (e.g., kinases), while position 3 methyl groups increase lipophilicity. SAR studies on chalcone conjugates show that para-chlorophenyl groups at position 3 boost antikinetoplastid activity by 5-fold .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
